1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1 and a methyl group at position 3. The carboxamide moiety at position 4 is linked to a phenyl ring bearing a 5-methyl-1H-1,2,3-triazole substituent. This structural complexity confers unique electronic, steric, and hydrogen-bonding properties, making it a candidate for diverse biological applications, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN7O/c1-12-11-21-24-26(12)16-9-5-15(6-10-16)22-19(28)18-13(2)27(25-23-18)17-7-3-14(20)4-8-17/h3-11H,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLNHUNMPGRVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide represents a novel class of triazole-containing compounds that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and antimicrobial efficacy.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of two triazole rings and a chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 337.78 g/mol. The presence of the triazole moiety is significant as it is known to enhance biological activity against various targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 2.70 to 5.04 µM against HCT116 and MCF-7 cell lines, indicating strong antiproliferative effects . The mechanism of action appears to involve the induction of apoptosis through increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | HCT116 | 0.43 | Apoptosis via ROS |
| Compound 2 | MCF-7 | 4.76 | Apoptosis via mitochondrial pathway |
| Compound 3 | Eca109 | 2.70 | Inhibition of proliferation |
Antimicrobial Activity
The compound's structural features suggest potential activity against microbial infections. In particular, derivatives containing triazole rings have shown promising results against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 12.5 μg/mL . This highlights the compound's potential as an anti-tubercular agent.
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | M. tuberculosis | 12.5 | |
| Compound B | M. bovis BCG | 15 | |
| Compound C | M. abscessus | 62.5 |
Case Studies
A notable case study involved the synthesis and evaluation of various triazole-containing hybrids for their anticancer properties. The study found that these compounds not only inhibited cancer cell proliferation but also altered the expression of key proteins involved in cell migration and invasion . The results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound’s pharmacological and chemical properties can be contextualized by comparing it to structurally analogous triazole derivatives. Key differences in substituent groups, electronic effects, and steric hindrance significantly influence reactivity, solubility, and biological activity. Below is a detailed analysis supported by data tables:
Structural and Functional Group Comparisons
| Compound Name (IUPAC) | Structural Features | Key Properties/Activities | Reference |
|---|---|---|---|
| Target Compound : 1-(4-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide |
- 4-Chlorophenyl (electron-withdrawing Cl) - 5-Methyl-triazole core - Carboxamide-linked phenyl with 5-methyltriazole substituent |
Enhanced binding affinity due to dual triazole motifs; improved metabolic stability | |
| 1-(4-Ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | - Ethyl substituent (electron-donating) instead of Cl - Phenyl carboxamide |
Reduced electronic effects; lower solubility in polar solvents | |
| N-(3-Chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | - Chloro at meta position - Methylphenyl substituent |
Altered steric interactions; moderate antitumor activity | |
| 1-(3-Nitrophenyl)-5-methyltriazole | - Nitro group (strong electron-withdrawing) | High reactivity but potential cytotoxicity | |
| N-(4-Chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | - Trifluoromethyl (CF3) substituent | Increased metabolic stability; enhanced lipophilicity | |
| 1-(4-Methoxyphenyl)-5-methyl-N-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole | - Methoxy (electron-donating) group | Antimicrobial activity due to improved membrane penetration |
Electronic and Solubility Comparisons
| Substituent | Electronic Effect | LogP<sup>*</sup> | Aqueous Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| 4-Chlorophenyl | Strongly electron-withdrawing | 3.2 | 0.15 | |
| 4-Methoxyphenyl | Electron-donating | 2.8 | 0.45 | |
| 3-Nitrophenyl | Electron-withdrawing | 2.5 | 0.08 | |
| Trifluoromethyl | Lipophilic | 4.1 | 0.03 |
<sup>*</sup>Calculated using ChemDraw.
Key Differentiators of the Target Compound
Dual Triazole Motifs : The presence of two triazole rings enhances π-π stacking and hydrogen-bonding interactions with biological targets, improving binding affinity .
Chlorophenyl vs. Methoxy/Nitro Groups : The 4-chlorophenyl group balances electronic effects (withdrawing) and steric bulk, optimizing enzyme inhibition without excessive toxicity .
Carboxamide Linker : The phenyl-triazole-carboxamide chain increases solubility compared to ester or hydroxyl analogs, facilitating pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
